3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2/c1-2-10-4-6-8-5(3-7)9-11-6/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEXPESLLSLKMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC(=NO1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of chloromethyl ethyl ether with hydrazine hydrate to form an intermediate, which is then cyclized with ethyl chloroformate to yield the desired oxadiazole compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, are crucial for large-scale synthesis. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity products.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group undergoes nucleophilic substitution due to the electrophilic nature of the C–Cl bond. Common nucleophiles include thiols, amines, and pseudohalides.
Mechanistic Insight : The substitution proceeds via an S<sub>N</sub>2 mechanism, facilitated by the polarizable C–Cl bond. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reactivity in biphasic systems .
Oxidation of the Ethoxymethyl Group
The ethoxymethyl group (–CH<sub>2</sub>OCH<sub>2</sub>CH<sub>3</sub>) is susceptible to oxidation, yielding carbonyl derivatives under controlled conditions.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O/acetone, 0°C, 2 h | 5-(Carboxymethyl)-3-(chloromethyl)-1,2,4-oxadiazole | 58% | |
| CrO₃/H₂SO₄ | Acetic acid, 50°C, 3 h | 5-(Formylmethyl)-3-(chloromethyl)-1,2,4-oxadiazole | 62% |
Key Consideration : Over-oxidation can lead to complete degradation of the ethoxymethyl chain. Temperature and solvent polarity critically influence selectivity.
Cycloaddition Reactions
The 1,2,4-oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or azides, forming fused heterocyclic systems.
Limitation : The electron-deficient oxadiazole ring requires electron-rich dienophiles for efficient cycloaddition.
Ring-Opening Reactions
Under strong acidic or basic conditions, the oxadiazole ring undergoes hydrolysis or rearrangement.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| HCl (6 M), reflux, 6 h | – | 3-(Chloromethyl)-5-(ethoxymethyl)urea | 82% | |
| NaOH (2 M), EtOH, 70°C | – | 3-(Chloromethyl)-5-(ethoxymethyl)amide | 75% |
Mechanism : Acidic hydrolysis proceeds via protonation of the ring nitrogen, followed by nucleophilic attack by water. Basic conditions induce ring cleavage through deprotonation.
Cross-Coupling Reactions
The chloromethyl group participates in palladium-catalyzed couplings to install aryl or alkenyl moieties.
| Coupling Partner | Catalyst/Base | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 h | 3-(Phenylmethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole | 68% | |
| Vinyltrimethylsilane | PdCl₂, CuI, Et₃N, THF, 60°C, 8 h | 3-(Vinylmethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole | 54% |
Optimization : Ligand choice (e.g., PPh₃) and solvent polarity significantly impact reaction efficiency.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazoles, including 3-(chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole, exhibit significant antimicrobial properties. These compounds have been tested against various strains of bacteria and fungi. For instance:
- Staphylococcus aureus : Certain derivatives demonstrated effective inhibition at concentrations ranging from 4 to 32 µg/mL, outperforming standard antibiotics like chloramphenicol .
- Broad Spectrum Activity : Compounds with oxadiazole rings have shown activity against a range of microorganisms including E. coli , Pseudomonas aeruginosa , and Candida albicans , indicating their potential as broad-spectrum antimicrobial agents .
Anticancer Properties
1,2,4-Oxadiazoles have also been investigated for their anticancer activities. Several studies have highlighted the effectiveness of these compounds in inducing apoptosis in cancer cells:
- Cell Line Studies : The compound has been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Some derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
- Mechanism of Action : The presence of electron-withdrawing groups on the aromatic ring significantly enhances the biological activity of these compounds by improving their interaction with cellular targets involved in cancer proliferation .
Fungicidal Activity
The oxadiazole compounds have been noted for their systemic fungicidal properties. For instance:
- Fungicidal Efficacy : this compound has been shown to provide effective control against various plant pathogens, making it a candidate for agricultural fungicides .
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic methodologies have been developed to optimize yield and purity.
Structure-Activity Relationship
The biological activity of oxadiazole derivatives is closely related to their structural features. Modifications at specific positions can lead to enhanced potency:
| Compound Modification | Effect on Antimicrobial Activity | Effect on Anticancer Activity |
|---|---|---|
| Electron-Withdrawing Groups | Increased potency against bacteria | Enhanced apoptosis induction |
| Substituents on Aromatic Ring | Altered solubility and bioavailability | Improved selectivity towards cancer cells |
Antimicrobial Efficacy Case Study
In a study assessing the antimicrobial efficacy of oxadiazole derivatives:
- A series of compounds were synthesized and tested against MRSA strains.
- Results indicated that certain modifications led to up to eight times greater activity compared to traditional antibiotics .
Anticancer Activity Case Study
A recent investigation into the anticancer potential of substituted oxadiazoles revealed:
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of vital cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position and Reactivity
The position of substituents on the 1,2,4-oxadiazole ring significantly influences chemical behavior. For example:
- 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a) ():
The chloromethyl group at position 5 and phenyl at position 3 result in a molecular weight of 195 g/mol (C₈H₆ClN₂O). The phenyl group stabilizes the ring via conjugation, while the chloromethyl group acts as a leaving group, facilitating nucleophilic substitution reactions .
Key Difference : The ethoxymethyl group in the target compound provides ether-based solubility and reduced electrophilicity compared to halogenated aryl analogs.
Data Tables
Table 1: Comparative Properties of Selected 1,2,4-Oxadiazoles
Biological Activity
3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial, antifungal, anticancer, and other pharmacological activities based on recent research findings.
The compound features a chloromethyl group and an ethoxymethyl substituent on the oxadiazole ring. Its mechanism of action primarily involves alkylation of nucleophilic sites in biological macromolecules such as DNA and proteins, leading to disruption of vital cellular functions. This interaction can result in various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli , showing minimum inhibitory concentrations (MIC) ranging from 4 to 32 μg/mL . In a comparative study, the compound demonstrated superior activity compared to standard antibiotics like chloramphenicol .
Antifungal Activity
The compound also displays antifungal activity against several fungal pathogens. It has been reported to inhibit the growth of Candida albicans at concentrations lower than those required for conventional antifungal agents. The specific mechanisms by which it exerts antifungal effects are still under investigation but may involve disruption of cell membrane integrity or inhibition of essential metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it exhibited moderate to excellent cytotoxicity against breast (MCF-7), liver (HEPG2), colon (HCT116), and larynx (HEP2) cancer cell lines with IC50 values ranging from 2.08 to 4.07 µg/well . These findings suggest that the compound may serve as a promising lead for developing new anticancer agents.
Case Studies
- Study on Antitumor Activity : In a study involving several oxadiazole derivatives, this compound was shown to have a strong inhibitory effect on tumor cell proliferation, particularly in MCF-7 cells. The study highlighted its potential as a candidate for further development in cancer therapy .
- Nematocidal Activity : The compound's nematocidal properties were assessed against Bursaphelenchus xylophilus , revealing significant activity with an LC50 value of 2.8 μg/mL. This performance outstripped that of several commercial nematicides .
Summary of Biological Activities
Q & A
Basic: What are the optimized synthetic routes for 3-(chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole?
The synthesis typically involves cyclization reactions of amidoxime precursors. Key methods include:
- Cyclization with POCl₃ : Amidoximes react with phosphorus oxychloride under reflux to form the oxadiazole ring. Reaction conditions (e.g., temperature, solvent polarity) significantly impact yield .
- Halogenation of methyl groups : Ethoxymethyl and chloromethyl groups can be introduced via nucleophilic substitution. For example, KCN reactions with chloromethyl derivatives may lead to nitrile intermediates, requiring precise temperature control (e.g., 60–80°C) to avoid side reactions .
Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity products .
Advanced: How do substituents on the oxadiazole core influence biological activity in structure-activity relationship (SAR) studies?
SAR studies reveal that:
- Chloromethyl groups enhance electrophilicity, facilitating covalent interactions with biological targets (e.g., TIP47 protein in apoptosis induction) .
- Ethoxymethyl groups improve solubility and metabolic stability, balancing lipophilicity for membrane permeability. Comparative studies show that replacing chlorine with ethoxy groups reduces cytotoxicity but maintains anticancer activity .
Methodology :
Basic: What spectroscopic techniques confirm the structure of this compound?
- ¹H/¹³C NMR : Characterizes aromatic protons (δ 7.2–8.1 ppm) and oxadiazole ring carbons (δ 160–170 ppm). Chloromethyl groups appear as singlets at ~δ 4.6 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 220–230) confirm the molecular formula. Fragmentation patterns distinguish between oxadiazole isomers .
Advanced: What mechanistic insights explain its anticancer activity?
- Target Identification : Photoaffinity labeling and pull-down assays identify TIP47 (IGF II receptor binding protein) as a molecular target. Binding disrupts cellular proliferation pathways .
- Cell Cycle Analysis : Flow cytometry reveals G₁ phase arrest in cancer cells, followed by caspase-3/7 activation and apoptosis .
Advanced: How can computational modeling predict its receptor-binding affinity?
- Molecular Docking : Use software like AutoDock to simulate interactions with nuclear receptors (e.g., FXR, PXR). Key residues (e.g., Arg³⁶⁵ in FXR) form hydrogen bonds with the oxadiazole ring .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Free energy calculations (MM-PBSA) quantify binding affinities .
Basic: How to resolve contradictions in reported antimicrobial efficacy data?
Discrepancies arise from:
- Assay Variability : Differences in bacterial strains (e.g., S. aureus vs. E. coli) and inoculum size.
- Substituent Effects : Ethoxymethyl derivatives may show lower activity against Gram-negative bacteria due to reduced membrane penetration vs. chloromethyl analogs .
Resolution : Standardize protocols (CLSI guidelines) and test derivatives against isogenic mutant strains .
Basic: What purification strategies maximize yield and purity?
- Recrystallization : Use ethanol/water (7:3) for high recovery of crystalline products.
- Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (10–50%) removes unreacted precursors .
Advanced: How does the chloromethyl group’s reactivity impact compound stability?
- Hydrolysis : Chloromethyl groups hydrolyze in aqueous buffers (pH > 7), forming hydroxymethyl byproducts. Stability studies (HPLC monitoring) recommend storage at 4°C in anhydrous DMSO .
- Nucleophilic Substitution : Reacts with thiols (e.g., glutathione), necessitating inert atmospheres during synthesis .
Advanced: What enzymatic assays quantify its interaction with target proteins?
- Fluorescence Quenching : Monitor tryptophan emission (λₑₓ 280 nm) to measure binding to human serum albumin (HSA). Calculate binding constants (Kₐ ~ 10⁴ M⁻¹) via Stern-Volmer plots .
- Surface Plasmon Resonance (SPR) : Immobilize HSA on sensor chips to determine kinetic parameters (kₒₙ/kₒff) .
Advanced: How to assess its toxicity using in silico tools?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
